3,5-Dibromo-2-hydroxybenzonitrile
Overview
Description
3,5-Dibromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₃Br₂NO. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromo-2-hydroxybenzonitrile can be synthesized through the bromination of 2-hydroxybenzonitrile. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where 2-hydroxybenzonitrile is reacted with bromine in a suitable solvent. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of 3,5-diamino-2-hydroxybenzonitrile or 3,5-dithiocyanato-2-hydroxybenzonitrile.
Oxidation Reactions: Formation of 3,5-dibromo-2-hydroxybenzoquinone.
Reduction Reactions: Formation of 3,5-dibromo-2-hydroxybenzylamine.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling broadleaf weeds.
Mechanism of Action
The mechanism of action of 3,5-dibromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to the generation of reactive oxygen species, causing oxidative damage to the plant cells and ultimately leading to plant death.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A widely used herbicide with similar bromine substitutions but at different positions.
3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil): Another herbicide with iodine substitutions instead of bromine.
2,6-Dichlorobenzonitrile (Dichlobenil): A herbicide with chlorine substitutions.
Uniqueness
3,5-Dibromo-2-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective bromination at the 3rd and 5th positions, along with the hydroxyl group at the 2nd position, makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and as a potential pharmacophore in drug development.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWHVRXNOVUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382041 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40718-08-9 | |
Record name | 3,5-dibromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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